
Naphthalene, triiodo-
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Overview
Description
Naphthalene, triiodo- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings The addition of three iodine atoms to the naphthalene structure significantly alters its chemical properties, making it a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, triiodo- typically involves the iodination of naphthalene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction is usually carried out under controlled conditions to ensure the selective addition of iodine atoms to the naphthalene ring.
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Direct Iodination
Reagents: Iodine (I₂), Nitric acid (HNO₃) or Sulfuric acid (H₂SO₄)
Conditions: The reaction is conducted at elevated temperatures (around 60°C) to facilitate the iodination process.
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Electrophilic Substitution
Reagents: Iodine monochloride (ICl) or Iodine pentafluoride (IF₅)
Conditions: The reaction is carried out in an inert solvent such as chloroform or carbon tetrachloride, under reflux conditions.
Industrial Production Methods
Industrial production of naphthalene, triiodo- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
Naphthalene undergoes electrophilic substitution reactions, with substitution occurring preferentially at the α-position (positions 1 and 2) due to resonance stabilization . For iodinated derivatives like triiodonaphthalene, similar substitution patterns might apply, though steric hindrance from iodine atoms could influence reactivity.
Oxidation Reactions
Naphthalene oxidation by strong agents (e.g., KMnO₄, H₂CrO₄) produces compounds like phthalic acid or naphthoquinones . For triiodonaphthalene, oxidation could lead to cleavage of the aromatic ring or formation of iodinated byproducts, though specific pathways are unverified in the provided sources.
Radical-Mediated Reactions
The oxidation of naphthalene by hydroxyl radicals (OH) forms intermediates like nitronaphthalene, naphthenol, and peroxy radicals . For triiodonaphthalene, analogous radical pathways might involve iodine atom abstraction or ring-opening, but no direct evidence exists in the literature reviewed.
Enzymatic Oxidation
Bacterial enzymes like naphthalene dioxygenase oxidize naphthalene to dihydroxy derivatives . If triiodonaphthalene were enzymatically oxidized, iodine atoms might act as electron-withdrawing groups, altering reaction kinetics, but this remains hypothetical.
Reactions with Strong Oxidizers
Naphthalene reacts violently with chromic anhydride and strong oxidizers . Triiodonaphthalene might exhibit similar reactivity, potentially releasing iodine gas (I₂) under such conditions, though no experimental data are available.
Halogenation Chemistry
While the provided sources focus on bromination and chlorination , iodination of naphthalene would typically require harsh conditions (e.g., presence of HIO₃ and H₂SO₄). Triiodonaphthalene formation would likely involve sequential electrophilic substitution, but steric and electronic effects of existing iodine atoms could limit further substitution.
Scientific Research Applications
Chemical Properties and Structure
Naphthalene, triiodo- is characterized by the presence of three iodine atoms attached to the naphthalene structure. This modification significantly alters its electronic properties, making it a subject of interest in several applications, including analytical chemistry and medicinal chemistry.
Analytical Chemistry Applications
Detection of Iodine Species:
Naphthalene, triiodo- has been employed as a sensitive material for the detection of iodine species in various analytical methods. Recent studies have demonstrated its effectiveness in spectrophotometric and potentiometric detection of triiodide and iodide ions. For instance, a study reported a limit of detection (LOD) of 9.44 × 10⁻⁶ M for triiodide using UV-Vis spectroscopy . The compound's ability to form complexes with iodine species enhances its utility in analytical applications.
Table 1: Detection Limits for Iodine Species
Detection Method | Compound Used | Limit of Detection (M) |
---|---|---|
UV-Vis Spectroscopy | Naphthalene, triiodo- | 9.44 × 10⁻⁶ |
Potentiometric | PVC-based Electrode | 8.0 × 10⁻⁶ |
Medicinal Chemistry Applications
Anticancer Activity:
Naphthalene diimides, closely related to naphthalene, triiodo-, have shown significant anticancer activity by targeting G-quadruplexes—structures formed by nucleic acids that are implicated in cancer cell proliferation. Research indicates that these compounds can selectively inhibit cancer cell growth while sparing normal cells . The structure-activity relationship studies suggest that modifications like triiodination enhance their binding affinity to G-quadruplexes.
Case Study: NDI-5
One notable compound derived from naphthalene diimides is NDI-5, which exhibited high selectivity and potency against various cancer cell lines. It was found to interact strongly with G-quadruplex structures, leading to significant antiproliferative effects .
Material Science Applications
Conductive Polymers:
Naphthalene derivatives are also explored for their role in developing conductive polymers. The incorporation of naphthalene, triiodo- into polymer matrices can enhance their electrical conductivity and stability under thermal stress . This application is particularly relevant in the fields of organic electronics and flexible display technologies.
Environmental Applications
Pollutant Detection:
The ability of naphthalene, triiodo- to form stable complexes with various pollutants makes it a candidate for environmental monitoring applications. Its sensitivity towards halogenated compounds allows for the development of sensors capable of detecting trace amounts of environmental contaminants .
Mechanism of Action
The mechanism of action of naphthalene, triiodo- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of iodine atoms enhances its ability to form strong halogen bonds with electron-rich sites on target molecules. This property is exploited in various applications, including molecular recognition and catalysis.
Comparison with Similar Compounds
Naphthalene, triiodo- can be compared with other halogenated naphthalene derivatives, such as:
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Naphthalene, diiodo-
- Contains two iodine atoms.
- Exhibits similar reactivity but with different steric and electronic properties.
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Naphthalene, tetraiodo-
- Contains four iodine atoms.
- Shows increased reactivity and potential for forming more complex structures.
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Naphthalene, brominated derivatives
- Brominated analogs exhibit different reactivity patterns due to the different halogen size and electronegativity.
The uniqueness of naphthalene, triiodo- lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
73881-45-5 |
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Molecular Formula |
C10H5I3 |
Molecular Weight |
505.86 g/mol |
IUPAC Name |
1,2,3-triiodonaphthalene |
InChI |
InChI=1S/C10H5I3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |
InChI Key |
FQJKZDRSBPHVAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2I)I)I |
Origin of Product |
United States |
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